molecular formula C22H20N2O7S2 B2579468 N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline CAS No. 702647-90-3

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline

Cat. No.: B2579468
CAS No.: 702647-90-3
M. Wt: 488.53
InChI Key: XTTOWJJBQDIPMN-UHFFFAOYSA-N
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Description

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline is a synthetic organic compound characterized by a highly substituted aniline core. Its structure features:

  • A nitro group (-NO₂) at the 2-position of the aromatic ring.
  • An ethoxy group (-OCH₂CH₃) at the 4-position.
  • A bis(benzenesulfonyl)ethenyl moiety attached to the nitrogen atom of the aniline.

This compound is likely designed for applications in materials science or pharmaceuticals, given the presence of electron-withdrawing (nitro, sulfonyl) and electron-donating (ethoxy) groups, which modulate reactivity and stability.

Properties

IUPAC Name

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7S2/c1-2-31-17-13-14-20(21(15-17)24(25)26)23-16-22(32(27,28)18-9-5-3-6-10-18)33(29,30)19-11-7-4-8-12-19/h3-16,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTOWJJBQDIPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions, where the benzenesulfonyl groups are introduced to the ethylene backbone, followed by nitration and ethoxylation steps . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases for subsequent steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative .

Mechanism of Action

The mechanism by which N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct analogs of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline. However, sulfonamide- and nitroaromatic-containing compounds from the evidence can be compared structurally and functionally.

Structural Analog: N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()

This compound shares the following features with the target molecule:

  • Dual sulfonyl groups : Both compounds incorporate sulfonyl moieties, which enhance thermal stability and resistance to hydrolysis.
  • Aromatic substitution patterns : The aniline core in both compounds is substituted with functional groups (fluoro, dimethyl vs. nitro, ethoxy).

Key Differences :

Feature Target Compound Analog ()
Core Structure Aniline with bis(benzenesulfonyl)ethenyl substituent Aniline with two sulfonamide groups and dual aromatic sulfonyl attachments
Substituents Nitro (-NO₂), ethoxy (-OCH₂CH₃) Fluoro (-F), dimethyl (-CH₃)
Electronic Effects Strong electron-withdrawing (nitro, sulfonyl) and electron-donating (ethoxy) Moderate electron-withdrawing (sulfonyl, fluoro) and electron-donating (methyl)
Potential Applications Unclear; possibly a stabilizer or intermediate in synthesis Likely explored for pharmaceutical or agrochemical use due to sulfonamide motifs
Functional Analog: cis-Di(thiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II) ()

While structurally distinct, this ruthenium complex highlights the role of electron-withdrawing groups (carboxylate, thiocyanato) in tuning redox properties for applications like dye-sensitized solar cells.

Biological Activity

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a nitroaniline moiety and bis(benzenesulfonyl) substitution. Its chemical formula is C18_{18}H18_{18}N2_{2}O4_{4}S2_{2}, indicating the presence of two sulfonyl groups, which are known to influence biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes have not been extensively documented in the literature, similar compounds often utilize reactions involving nitroanilines and sulfonyl chlorides under basic conditions.

Biological Activity Overview

Research has shown that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many sulfonamide derivatives have demonstrated significant antibacterial properties against various pathogens. For instance, studies have indicated that compounds with benzenesulfonyl groups can inhibit bacterial growth effectively .
  • Antitumor Activity : Some derivatives of nitroanilines have shown promise as antitumor agents. The presence of the nitro group is often associated with enhanced cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects : Compounds structurally related to this compound may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies

  • Antibacterial Activity Testing : In vitro studies on similar compounds have reported minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL against common bacterial strains like Staphylococcus aureus and Escherichia coli. Such data suggest that this compound may possess comparable activity.
  • Cytotoxicity Assays : In studies assessing the cytotoxic effects on human cancer cell lines (e.g., MDA-MB-231 for breast cancer), compounds with analogous structures showed IC50_{50} values in the low micromolar range. These findings indicate potential efficacy in inhibiting tumor cell proliferation .

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Intercalation : Nitro groups can facilitate interaction with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfonamide moieties may inhibit key enzymes involved in bacterial metabolism or tumor growth.

Comparative Data Table

Compound TypeBiological ActivityMIC/IC50_{50} Values
This compoundAntibacterialTBD
Similar Nitroaniline DerivativesAntitumorIC50_{50}: 6.26 ± 0.33 μM (HCC827)
Benzene Sulfonamide CompoundsAnti-inflammatoryTBD

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential functionalization of the nitroaniline core. Key steps include:

  • Sulfonylation : Introducing benzenesulfonyl groups via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Ethenyl linkage : Coupling via Heck or Wittig reactions, requiring palladium catalysts and controlled inert atmospheres to prevent side reactions .
  • Optimization : Reaction time (<24 hours) and temperature (60–80°C) are critical to avoid decomposition of the nitro group. Solvent polarity (e.g., THF vs. DCM) significantly impacts regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodology :

  • HPLC-MS : Quantifies purity and detects sulfonamide byproducts (common in sulfonyl-rich syntheses) .
  • NMR (¹H/¹³C) : Resolves substituent positions (e.g., ethoxy vs. nitro group orientation) and confirms ethenyl bond geometry .
  • X-ray crystallography : Validates stereochemistry, though crystallization challenges may arise due to the compound’s bulky bis-sulfonyl groups .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Thermal stability : Assess via TGA/DSC; degradation onset temperatures (~150–200°C) indicate susceptibility to sulfonyl group cleavage .
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 300–400 nm) reveals nitro group reduction pathways .
  • Storage recommendations : Anhydrous, dark environments at –20°C to prevent hydrolysis of the ethenyl linkage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bis(benzenesulfonyl)ethenyl group in nucleophilic or electrophilic reactions?

  • Methodology :

  • Computational studies : DFT calculations reveal electron-withdrawing effects of sulfonyl groups, directing electrophilic attacks to the nitroaniline ring .
  • Kinetic isotope effects : Probe transition states in sulfonamide displacement reactions using deuterated analogs .
  • Competitive trapping experiments : Identify intermediates (e.g., sulfene) in hydrolytic pathways .

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodology :

  • Dose-response profiling : Use in vitro assays (e.g., IC₅₀ curves) to differentiate specific inhibition from nonspecific toxicity .
  • Metabolite identification : LC-MS/MS screens for nitro-reduction products, which may exhibit divergent bioactivity .
  • Molecular docking : Compare binding affinities with structurally related sulfonamides to validate target specificity .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regiochemical control?

  • Methodology :

  • Flow chemistry : Enhances heat/mass transfer for sulfonylation steps, reducing side-product formation .
  • Catalyst immobilization : Pd/C or polymer-supported reagents improve recyclability and reduce metal contamination .
  • In-line analytics : PAT tools (e.g., ReactIR) monitor intermediate formation in real time .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy) alter the compound’s electronic properties and reactivity?

  • Methodology :

  • Hammett analysis : Correlate σ values of substituents with reaction rates in SNAr or radical pathways .
  • Cyclic voltammetry : Quantify redox potentials of the nitro group to predict reduction susceptibility .
  • Solvatochromism studies : UV-Vis shifts in polar vs. nonpolar solvents reveal intramolecular charge-transfer interactions .

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